Cas no 221202-26-2 (Benzenecarboximidamide,N-(cyclopropylmethoxy)-6-(difluoromethoxy)-2,3-difluoro-)

Benzenecarboximidamide,N-(cyclopropylmethoxy)-6-(difluoromethoxy)-2,3-difluoro- Chemical and Physical Properties
Names and Identifiers
-
- Benzenecarboximidamide,N-(cyclopropylmethoxy)-6-(difluoromethoxy)-2,3-difluoro-
- N'-(cyclopropylmethoxy)-6-(difluoromethoxy)-2,3-difluorobenzenecarboximidamide
- N-CYCLOPROPYLMETHOXY-6-DIFLUOROMETHOXY-2,3-DIFLUORO-BENZAMIDINE
- Benzeneca<wbr>
- LogP
- (E)-N'-(Cyclopropylmethoxy)-6-(difluoromethoxy)-2,3-difluorobenzene-1-carboximidamide
- 221202-26-2
- MFCD10574785
- N'-(cyclopropylmethoxy)-6-(difluoromethoxy)-2,3-difluoro-benzamidine
- AKOS040767341
-
- MDL: MFCD10574785
- Inchi: InChI=1S/C12H12F4N2O2/c13-7-3-4-8(20-12(15)16)9(10(7)14)11(17)18-19-5-6-1-2-6/h3-4,6,12H,1-2,5H2,(H2,17,18)
- InChI Key: ZCBXUBSMAVMJJA-UHFFFAOYSA-N
- SMILES: C1(CONC(C2C(OC(F)F)=CC=C(F)C=2F)=N)CC1
Computed Properties
- Exact Mass: 292.08356
- Monoisotopic Mass: 292.083
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 20
- Rotatable Bond Count: 6
- Complexity: 352
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 56.8A^2
- XLogP3: 3.2
Experimental Properties
- Density: 1.499
- Boiling Point: 355.564°C at 760 mmHg
- Flash Point: 168.84°C
- Refractive Index: 1.528
- PSA: 56.84
Benzenecarboximidamide,N-(cyclopropylmethoxy)-6-(difluoromethoxy)-2,3-difluoro- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB503697-50mg |
N-Cyclopropylmethoxy-6-difluoromethoxy-2,3-difluoro-benzamidine; . |
221202-26-2 | 50mg |
€599.00 | 2025-02-16 | ||
abcr | AB503697-50 mg |
N-Cyclopropylmethoxy-6-difluoromethoxy-2,3-difluoro-benzamidine; . |
221202-26-2 | 50mg |
€599.00 | 2023-04-18 |
Benzenecarboximidamide,N-(cyclopropylmethoxy)-6-(difluoromethoxy)-2,3-difluoro- Related Literature
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Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440
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Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219
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Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467
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Chiharu Ozakai,Kei Kitamura,Mitsuyo Horikawa,To-sho Hoshiyama,Akari Imamura,Tatsuro Yoneyama,Akemi Umeyama,Masaaki Noji,Tetsuto Tsunoda,Hiroto Kaku New J. Chem., 2022,46, 2600-2604
Additional information on Benzenecarboximidamide,N-(cyclopropylmethoxy)-6-(difluoromethoxy)-2,3-difluoro-
Recent Advances in the Study of Benzenecarboximidamide,N-(cyclopropylmethoxy)-6-(difluoromethoxy)-2,3-difluoro- (CAS: 221202-26-2)
Benzenecarboximidamide,N-(cyclopropylmethoxy)-6-(difluoromethoxy)-2,3-difluoro-, a compound with the CAS number 221202-26-2, has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features including cyclopropylmethoxy and difluoromethoxy groups, is being investigated for its potential therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanism of action, positioning it as a promising candidate for drug development.
The synthesis of Benzenecarboximidamide,N-(cyclopropylmethoxy)-6-(difluoromethoxy)-2,3-difluoro- has been optimized to improve yield and purity, as reported in a 2023 study published in the Journal of Medicinal Chemistry. Researchers employed a multi-step synthetic route involving palladium-catalyzed cross-coupling reactions and fluorination techniques. The study highlighted the importance of the difluoromethoxy group in enhancing the compound's metabolic stability, a critical factor in its pharmacokinetic profile.
Pharmacological evaluations have revealed that this compound exhibits potent inhibitory activity against specific enzymes involved in inflammatory pathways. A recent in vitro study demonstrated its ability to suppress the production of pro-inflammatory cytokines by targeting the NF-κB signaling pathway. These findings suggest potential applications in treating chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Further in vivo studies are underway to validate these effects and assess the compound's safety profile.
In addition to its anti-inflammatory properties, Benzenecarboximidamide,N-(cyclopropylmethoxy)-6-(difluoromethoxy)-2,3-difluoro- has shown promise in oncology research. Preliminary data from a 2024 study indicate that the compound can induce apoptosis in certain cancer cell lines by modulating the activity of key apoptotic proteins. The study, conducted by a team at the National Cancer Institute, utilized high-throughput screening to identify the compound's efficacy against resistant cancer phenotypes. These results underscore its potential as a novel chemotherapeutic agent, though further preclinical studies are needed to elucidate its full therapeutic scope.
The mechanistic studies of this compound have also extended to its interactions with biological targets at the molecular level. Advanced computational modeling and X-ray crystallography have been employed to map its binding affinity with specific protein domains. These structural insights are invaluable for the rational design of derivatives with enhanced potency and selectivity. A collaborative effort between academic and industrial researchers has led to the filing of several patents related to this compound, signaling its commercial potential.
Despite these advancements, challenges remain in the development of Benzenecarboximidamide,N-(cyclopropylmethoxy)-6-(difluoromethoxy)-2,3-difluoro- as a therapeutic agent. Issues such as bioavailability, toxicity, and large-scale synthesis need to be addressed in subsequent research phases. Current efforts are focused on optimizing the compound's formulation to improve its delivery and efficacy. Collaborative initiatives between research institutions and pharmaceutical companies are expected to accelerate its transition from the laboratory to clinical trials.
In conclusion, Benzenecarboximidamide,N-(cyclopropylmethoxy)-6-(difluoromethoxy)-2,3-difluoro- (CAS: 221202-26-2) represents a compelling area of research in chemical biology and drug discovery. Its multifaceted pharmacological properties, combined with ongoing synthetic and mechanistic studies, highlight its potential to address unmet medical needs. As research progresses, this compound may emerge as a cornerstone in the development of next-generation therapeutics for inflammatory and oncological disorders.
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